1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea
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Overview
Description
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea is a complex organic compound that features a pyrrolidine ring, ethoxyphenyl, methoxyphenyl, and phenylethyl groups
Preparation Methods
The synthesis of 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups through substitution reactions. The final step involves the attachment of the phenylethyl group to the urea moiety under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent amines and carboxylic acids
Scientific Research Applications
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific physical and chemical characteristics.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea include:
1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)-1-(2-phenylethyl)urea: This compound has a similar structure but with the positions of the ethoxyphenyl and methoxyphenyl groups swapped.
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-hydroxyphenyl)-1-(2-phenylethyl)urea: This compound features a hydroxyl group instead of a methoxy group.
1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)thiourea: This compound has a thiourea moiety instead of a urea moiety
These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O5 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C28H29N3O5/c1-3-36-24-15-11-22(12-16-24)31-26(32)19-25(27(31)33)30(18-17-20-7-5-4-6-8-20)28(34)29-21-9-13-23(35-2)14-10-21/h4-16,25H,3,17-19H2,1-2H3,(H,29,34) |
InChI Key |
IQKAQUYXNZFRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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